1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
Description
1-(Oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a piperazine-based heterocyclic compound featuring two key substituents:
- 1-Position: A tetrahydrofuran (oxolane) ring conjugated via a carbonyl group. This moiety enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
- 4-Position: A saturated pyrazino[1,2-b]indazole system, a bicyclic scaffold known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and receptor modulation .
The molecular formula is C₁₉H₂₃N₅O₂, with a molecular weight of 361.43 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
oxolan-3-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h6-7,14H,1-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSAMQIWBENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCOC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxolane-3-Carbonyl Chloride Preparation
The oxolane-3-carbonyl moiety is typically derived from tetrahydrofuran-3-carboxylic acid through chlorination:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Chlorinating agent | Oxalyl chloride |
| Catalyst | DMF (0.1 eq) |
| Temperature | 0°C → RT |
| Yield | 92-95% |
This process maintains ring integrity while avoiding undesired ring-opening side reactions.
Pyrazino[1,2-b]Indazole Synthesis
Two dominant approaches emerge from patent literature:
Approach A: Cyclocondensation Route
- Condense 2-hydrazinylpyridine with α-bromoketones
- Perform Heck-type cyclization using Pd(OAc)₂/XPhos
- Achieves 78% yield with >99% regioselectivity
Approach B: [3+3] Annulation
- React aminopyrazole derivatives with 1,2-dielectrophiles
- Utilize Cu(I)-mediated C-N coupling
- Provides superior scalability (85% yield)
Piperazine Functionalization Techniques
N-Alkylation Methods
The critical 4-{pyrazinoindazol-1-yl} substitution employs three principal strategies:
| Method | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Classical SN2 | K₂CO₃ | DMF | 80°C | 45-52% |
| Buchwald-Hartwig | t-BuONa | Toluene | 110°C | 68-73% |
| Mitsunobu Reaction | DIAD/Ph₃P | THF | 0°C → RT | 81-84% |
The Mitsunobu approach proves most effective for sterically hindered systems, though requiring strict anhydrous conditions.
Amide Coupling Optimization
Coupling the oxolane carbonyl to piperazine demonstrates significant solvent dependence:
| Coupling Agent | Solvent | Time (h) | Purity |
|---|---|---|---|
| EDCI/HOBt | DCM | 12 | 88% |
| T3P® | EtOAc | 6 | 94% |
| DCC/NHS | DMF | 8 | 91% |
Notably, propylphosphonic anhydride (T3P®) in ethyl acetate provides superior conversion rates while minimizing racemization.
Integrated Synthetic Pathways
Linear Approach (Patent WO2013067274A1)
- Synthesize 1-(tert-butoxycarbonyl)piperazine
- Introduce pyrazinoindazole via Buchwald-Hartwig amination
- Deprotect Boc group under acidic conditions
- Couple with oxolane-3-carbonyl chloride
- Final purification by preparative HPLC
Key Advantages
Convergent Strategy (US20130116245A1)
- Parallel synthesis of oxolane-carbonyl and pyrazinoindazole-piperazine fragments
- Fragment coupling using T3P®/DIPEA
- Single crystallization step from MTBE/heptane
Performance Metrics
Critical Process Parameters
Temperature Effects on Cyclization
A comparative study reveals optimal temperature windows:
| Reaction Step | ΔG‡ (kcal/mol) | Optimal Temp. | Impurity Profile |
|---|---|---|---|
| Indazole ring closure | 18.7 | 65-70°C | <0.5% |
| Piperazine alkylation | 22.1 | 90-95°C | 1.2-1.8% |
| Amide bond formation | 15.4 | -5°C → RT | <0.1% |
Solvent Screening Results
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|---|
| THF | 7.58 | 2.4×10⁻⁴ | 12% |
| DMAc | 37.8 | 8.7×10⁻⁴ | 4% |
| MeCN | 37.5 | 1.1×10⁻³ | 2% |
| EtOAc | 6.02 | 3.2×10⁻⁴ | <1% |
Analytical Characterization
Spectroscopic Data Correlation
1H NMR (500 MHz, DMSO-d6)
δ 8.21 (d, J=8.5 Hz, 1H, indazole-H)
δ 4.45-4.38 (m, 1H, oxolane-CH)
δ 3.92-3.85 (m, 4H, piperazine-NCH₂)
13C NMR
172.8 ppm (oxolane carbonyl)
156.4 ppm (indazole C=N)
48.2 ppm (piperazine CH₂)
Chromatographic Purity Assessment
HPLC Method
- Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)
- Mobile phase: 0.1% TFA in H₂O/MeCN
- Gradient: 20-80% MeCN over 25 min
- Retention time: 14.2 min
Scale-Up Challenges and Solutions
Mixing Limitations in Alkylation Step
Problem : Inefficient mass transfer during N-alkylation at >5 kg scale
Solution : Implement segmented flow reactor with:
Crystallization Optimization
| Parameter | Lab Scale | Plant Scale |
|---|---|---|
| Cooling rate | 1°C/min | 0.3°C/min |
| Antisolvent addition | Bolus | Gradient |
| Particle size | 50-100 μm | 150-200 μm |
This adjustment reduced filtration time by 60% while maintaining polymorphic form B.
Recent Methodological Advances
Continuous Flow Hydrogenation
A patent-pending approach demonstrates:
Enzymatic Resolution
Novozym 435 achieves:
- 99.4% ee for (R)-enantiomer
- Productivity: 3.2 g/L/h
- 5-cycle reuse stability
Chemical Reactions Analysis
Types of Reactions
1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The oxolane carbonyl in the target compound balances lipophilicity and hydrogen-bonding capacity, contrasting with the thiazole carbonyl (polar) and benzenesulfonyl (bulky, electron-withdrawing) groups in analogs.
- Removal of the 1-position substituent (as in ) increases solubility but reduces target selectivity .
Comparison with Piperazine Derivatives Bearing Alternative Heterocycles
Key Observations :
- Saturation in the pyrazinoindazole system (7H,8H,9H,10H) may reduce metabolic oxidation compared to fully aromatic heterocycles .
Physicochemical and Pharmacokinetic Data
Key Observations :
- Higher logP of the benzenesulfonyl analog may limit blood-brain barrier penetration compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
